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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing ProTx II, a potent

and selective inhibitor of the voltage-gated sodium channel Nav1.7, in electrophysiology

experiments. Adherence to rigorous experimental controls is crucial for obtaining accurate and

reproducible data. This document outlines the necessary controls, experimental procedures,

and data presentation formats to ensure the integrity of your findings.

Introduction to ProTx II
ProTx II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet

tarantula, Thrixopelma pruriens. It acts as a gating modifier toxin, primarily targeting the

voltage-sensor domain II (VSD-II) of Nav channels. By binding to the S3-S4 linker in VSD-II,

ProTx II traps the voltage sensor in its resting state, thereby inhibiting channel activation and

shifting the voltage-dependence of activation to more positive potentials[1][2]. Its high affinity

and selectivity for Nav1.7 make it an invaluable tool for studying the role of this channel in pain

signaling and for the development of novel analgesics[3][4].

Essential Experimental Controls
The use of comprehensive controls is fundamental to the interpretation of ProTx II
electrophysiology data. The following controls should be incorporated into your experimental

design.
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Vehicle Control
Purpose: To ensure that the solvent used to dissolve ProTx II has no effect on the measured

currents.

Protocol:

ProTx II is a peptide and is typically dissolved in aqueous solutions. A common vehicle is

standard extracellular recording solution containing a carrier protein like 0.1% bovine serum

albumin (BSA) to prevent the peptide from adhering to surfaces.

Record baseline currents in the absence of both ProTx II and its vehicle.

Perfuse the cell with the vehicle solution alone (e.g., extracellular solution with 0.1% BSA) for

the same duration and at the same concentration as you would with the ProTx II solution.

Record the currents and compare them to the baseline to ensure no significant changes in

channel activity are observed.

Negative Control
Purpose: To demonstrate that the observed effects are specific to ProTx II and not a general

consequence of introducing a peptide to the system.

Protocol:

Use a scrambled peptide with a similar amino acid composition and length to ProTx II but

with a randomized sequence that is biologically inactive[5].

Dissolve the scrambled peptide in the same vehicle as ProTx II.

Apply the scrambled peptide at the same concentration as ProTx II and record the channel

activity.

No significant effect on the ion channel is expected.

Positive Control
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Purpose: To confirm that the experimental setup is capable of detecting the inhibition of the

target channel.

Protocol:

For Nav1.7 and other tetrodotoxin-sensitive (TTX-S) sodium channels, a potent and well-

characterized blocker like Tetrodotoxin (TTX) can be used[6]. Apply a saturating

concentration of TTX (e.g., 300 nM) at the end of the experiment to confirm the presence of

TTX-S channels.

For tetrodotoxin-resistant (TTX-R) sodium channels like Nav1.8, a specific blocker such as

A-803467 can be utilized.

For calcium channels, known blockers like Nifedipine for L-type or ω-conotoxin GVIA for N-

type channels can be employed, depending on the channel subtype being investigated for

off-target effects.

Off-Target Effect Controls
Purpose: ProTx II can exhibit activity at other Nav and some CaV channel subtypes, albeit at

lower potencies[2][7][8]. It is crucial to assess the selectivity of ProTx II in your experimental

system.

Protocol:

Express different ion channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.6, Cav3.1, Cav3.2) in a

heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).

Perform dose-response experiments with ProTx II on each channel subtype to determine the

IC50 values.

Compare the IC50 for Nav1.7 to those of other channels to quantify the selectivity of ProTx
II.

Data Presentation: ProTx II Potency
Summarizing quantitative data in a structured format is essential for clear communication and

comparison of results.
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Channel
Subtype

IC50 (nM) Species
Expression
System

Reference

hNav1.7 0.3 Human HEK293 [3]

hNav1.1 >100 Human HEK293 [9]

hNav1.2 41 Human Oocyte [1]

rNav1.3 >100 Rat HEK293 [9]

hNav1.4 >100 Human HEK293 [9]

hNav1.5 79 Human Oocyte [1]

hNav1.6 26 Human Oocyte [1]

hNav1.8 >100 Human HEK293 [9]

hCav3.1 >1000 Human HEK293 [8]

hCav3.2
Preferential

Block
Human HEK293 [8]

Table 1: Potency (IC50) of ProTx II on various voltage-gated ion channels.

Experimental Protocols
The following are detailed protocols for key electrophysiology experiments involving ProTx II.
These protocols are based on the whole-cell patch-clamp configuration.

Protocol 1: Determining the IC50 of ProTx II on Nav1.7
Objective: To determine the concentration of ProTx II that causes 50% inhibition of the Nav1.7

current.

Materials:

HEK293 cells stably expressing human Nav1.7.

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH).
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Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

ProTx II stock solution.

Vehicle control solution (extracellular solution + 0.1% BSA).

Positive control: Tetrodotoxin (TTX).

Procedure:

Establish a stable whole-cell recording from a Nav1.7-expressing cell.

Record baseline Nav1.7 currents by applying a voltage step protocol (e.g., from a holding

potential of -120 mV to a test potential of -10 mV for 20 ms, repeated every 10 seconds).

Perfuse the cell with the vehicle control solution for 2-3 minutes and record the currents to

ensure no effect.

Apply increasing concentrations of ProTx II (e.g., 0.01 nM to 100 nM), allowing the current

inhibition to reach a steady state at each concentration (typically 3-5 minutes).

Record the peak inward current at each concentration.

After the highest concentration, apply a saturating concentration of TTX (e.g., 300 nM) to

confirm the recorded current is from TTX-sensitive Nav channels.

Data Analysis:

Normalize the peak current at each ProTx II concentration to the baseline current.

Plot the normalized current as a function of the ProTx II concentration.

Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Assessing the Voltage-Dependence of ProTx
II Block
Objective: To characterize the effect of ProTx II on the voltage-dependent activation of Nav1.7.
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Procedure:

Following the establishment of a whole-cell recording, record a family of currents by applying

a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments

from a holding potential of -120 mV).

Apply a concentration of ProTx II that produces a submaximal block (e.g., the IC50

concentration).

Once the block has reached a steady state, repeat the same series of voltage steps.

Data Analysis:

Convert the peak current at each voltage step to conductance (G) using the formula G = I /

(V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal

potential for sodium.

Normalize the conductance at each voltage to the maximum conductance (Gmax).

Plot the normalized conductance as a function of the test potential for both control and

ProTx II conditions.

Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and

the slope factor (k). A positive shift in V1/2 indicates inhibition of activation.

Protocol 3: Investigating the Reversibility of ProTx II
Block
Objective: To determine if the inhibitory effect of ProTx II can be reversed by strong membrane

depolarization.

Procedure:

Apply ProTx II to achieve a steady-state block of the Nav current.

Use a voltage protocol that includes a strong, prolonged depolarizing prepulse (e.g., to +100

mV for varying durations from 10 ms to >500 ms) before a test pulse to elicit the Nav
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current[10].

A brief return to the holding potential (e.g., 20 ms at -120 mV) between the prepulse and the

test pulse is necessary to allow recovery from fast inactivation.

Data Analysis:

Measure the peak current of the test pulse following prepulses of different durations.

Plot the peak current as a function of the prepulse duration. An increase in current with

longer prepulses indicates voltage-dependent reversal of the block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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